molecular formula C8H9ClO B8291361 3-Chlorobicyclo[2.2.1]hept-2-ene-2-carbaldehyde

3-Chlorobicyclo[2.2.1]hept-2-ene-2-carbaldehyde

Cat. No.: B8291361
M. Wt: 156.61 g/mol
InChI Key: VOKZPODKLOLJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorobicyclo[2.2.1]hept-2-ene-2-carbaldehyde is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

3-chlorobicyclo[2.2.1]hept-2-ene-2-carbaldehyde

InChI

InChI=1S/C8H9ClO/c9-8-6-2-1-5(3-6)7(8)4-10/h4-6H,1-3H2

InChI Key

VOKZPODKLOLJLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(=C2Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL three-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was purged with nitrogen and charged with anhydrous 1,2-dichloroethane (24 mL) and anhydrous DMF (9.12 g, 125 mmol). The reaction mixture was cooled to 0° C. and phosphorus oxychloride (15.3 g, 100 mmol) was added over a period of 5 minutes while maintaining the reaction temperature between 0 and 10° C. The cooling bath was removed and the reaction was stirred at room temperature for 30 minutes. A solution of bicyclo[2.2.1]heptan-2-one (5.50 g, 50.0 mmol) in 1,2-dichloroethane (10 mL) was added and the resulting mixture was heated at 80° C. overnight. After this time, the reaction was poured into a solution of potassium monohydrogen phosphate (43.5 g, 250 mmol) in water (200 mL) and stirred for 15 minutes. The organic layer was separated and concentrated under reduced pressure. The residue was dissolved in methylene chloride (300 mL) and washed with water (2×50 mL). The methylene chloride layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 1:100 ethyl acetate/petroleum ether to afford 167a as a yellow oil (2.2 g, 28%). MS: [M+H]+ 157. 1H NMR (500 MHz, CDCl3) δ 9.80 (s, 1H), 3.42-3.41 (m, 1H), 3.08-3.07 (m, 1H), 1.95-1.77 (m, 2H), 1.68-1.66 (m, 1H), 1.41-1.17 (m, 3H).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
potassium monohydrogen phosphate
Quantity
43.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
9.12 g
Type
reactant
Reaction Step Four
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Yield
28%

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